molecular formula C13H12N5NaO5S2 B601400 E-Ceftizoxime Sodium Salt CAS No. 97164-53-9

E-Ceftizoxime Sodium Salt

Numéro de catalogue: B601400
Numéro CAS: 97164-53-9
Poids moléculaire: 405.4 g/mol
Clé InChI: ADLFUPFRVXCDMO-GIXFXUBFSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions: E-Ceftizoxime Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Applications De Recherche Scientifique

Introduction to E-Ceftizoxime Sodium Salt

This compound is a semisynthetic cephalosporin antibiotic, primarily utilized in clinical settings for its efficacy against a range of bacterial infections. Its chemical structure allows it to be administered intravenously or intramuscularly, making it suitable for serious infections where rapid action is required. This article explores the applications of this compound, highlighting its use in various medical scenarios, microbiological testing, and its resistance to beta-lactamases.

Clinical Applications

This compound has been indicated for the treatment of various infections caused by susceptible strains of bacteria. The following table summarizes its primary applications:

Infection Type Pathogens
Lower Respiratory Tract InfectionsKlebsiella spp., Proteus mirabilis, Escherichia coli, Haemophilus influenzae
Urinary Tract InfectionsStaphylococcus aureus (both penicillinase and non-penicillinase producing), Escherichia coli, Pseudomonas spp.
GonorrheaNeisseria gonorrhoeae
Pelvic Inflammatory DiseaseNeisseria gonorrhoeae, Escherichia coli, Streptococcus agalactiae
MeningitisHaemophilus influenzae, limited cases of Streptococcus pneumoniae
Skin and Skin Structure InfectionsStaphylococcus aureus, Escherichia coli, Klebsiella spp., Bacteroides spp.
Bone and Joint InfectionsStaphylococcus aureus, Streptococcus spp., Proteus mirabilis

Ceftizoxime's bactericidal action is attributed to its ability to inhibit the final stages of bacterial cell wall synthesis, leading to cell lysis mediated by autolytic enzymes. This mechanism is particularly effective against aerobic gram-negative bacteria and certain gram-positive organisms resistant to other antibiotics .

Microbiological Applications

In microbiology, this compound plays a critical role in antimicrobial susceptibility testing. Medical microbiologists utilize it in various formats such as:

  • Antimicrobial Susceptibility Tests (AST) : Panels, discs, and Minimum Inhibitory Concentration (MIC) strips are employed to determine the effectiveness of the antibiotic against clinical isolates.
  • Research Studies : It is used in studies examining antimicrobial resistance patterns and the efficacy of combination therapies against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Resistance

A notable study investigated the antimicrobial resistance patterns of Staphylococcus aureus over eight years at a major hospital. The research highlighted that while some strains developed resistance to standard treatments, E-Ceftizoxime remained effective against many isolates, providing critical data for clinicians in selecting appropriate therapies .

Resistance Profile

This compound exhibits high resistance to a broad spectrum of beta-lactamases, including those produced by both aerobic and anaerobic gram-positive and gram-negative organisms. This characteristic enhances its utility in treating infections caused by resistant bacteria that are not effectively managed by other cephalosporins or penicillins .

Activité Biologique

E-Ceftizoxime Sodium Salt is a third-generation cephalosporin antibiotic that exhibits significant biological activity primarily through its mechanism of action against bacterial infections. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.

Overview of this compound

This compound (CAS Number: 97164-53-9) is a semisynthetic antibiotic that is highly resistant to a broad spectrum of beta-lactamases. It is effective against both aerobic and anaerobic gram-positive and gram-negative bacteria, making it a valuable therapeutic agent in clinical settings .

Target of Action
E-Ceftizoxime primarily targets penicillin-binding proteins (PBPs) located within the bacterial cell wall. By binding to these proteins, it inhibits the final stages of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of bacterial cells .

Mode of Action
The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death. This mechanism is particularly effective against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Pharmacokinetics

E-Ceftizoxime exhibits favorable pharmacokinetic properties:

  • Absorption : Notably, it is not metabolized and is excreted unchanged by the kidneys within 24 hours.
  • Volume of Distribution : The mean apparent volume ranges from 15 to 28 L.
  • Protein Binding : Approximately 30% protein-bound across standard concentration ranges.
  • Elimination : Primarily renal excretion without significant metabolism .

E-Ceftizoxime plays a critical role in biochemical reactions by disrupting bacterial cell wall synthesis. The compound's ability to inhibit PBPs leads to:

  • Accumulation of peptidoglycan precursors.
  • Instability in the bacterial cell wall structure.
  • Resultant cell lysis and death of susceptible bacteria .

Clinical Efficacy

A study evaluating the efficacy of E-Ceftizoxime in treating various infections demonstrated its effectiveness against respiratory tract infections and urinary tract infections. Patients treated with this antibiotic showed significant improvement with minimal adverse effects reported .

Resistance Mechanisms

Research has also focused on understanding resistance mechanisms associated with beta-lactam antibiotics like E-Ceftizoxime. A notable finding was that certain strains of Bacteroides fragilis exhibited reduced susceptibility due to the presence of specific resistance genes, highlighting the importance of ongoing surveillance in antibiotic efficacy .

Comparative Activity Against Bacterial Strains

Bacterial StrainActivity Level
Escherichia coliHighly Susceptible
Staphylococcus aureusHighly Susceptible
Streptococcus pyogenesHighly Susceptible
Bacteroides fragilisVariable Susceptibility

Propriétés

Numéro CAS

97164-53-9

Formule moléculaire

C13H12N5NaO5S2

Poids moléculaire

405.4 g/mol

Nom IUPAC

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7+;/t8-,11-;/m1./s1

Clé InChI

ADLFUPFRVXCDMO-GIXFXUBFSA-M

SMILES isomérique

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

SMILES canonique

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(2-​amino-​4-​thiazolyl)​(methoxyimino)​acetyl]​amino]​-​8-​oxo-​, monosodium salt, [6R-​[6α,​7β(E)​]​]​- (9CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.